N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide: is a complex organic compound that features a nitrophenyl group, a pyridinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative.
Attachment of the pyridinyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridinyl moiety.
Introduction of the nitrophenyl group: This can be done via a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the propanamide linkage: This step involves the reaction of the oxadiazole derivative with a suitable amine to form the final amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form aniline derivatives.
Substitution: The pyridinyl and oxadiazole rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides can be used under conditions such as reflux or microwave irradiation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Drug Development: Potential use in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitrophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(4-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,3,4-oxadiazol-5-yl]propanamide
Uniqueness
N-(3-nitrophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the nitrophenyl group can influence its electronic properties, while the oxadiazole ring can enhance its stability and binding interactions.
Properties
IUPAC Name |
N-(3-nitrophenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c22-14(18-12-2-1-3-13(10-12)21(23)24)4-5-15-19-16(20-25-15)11-6-8-17-9-7-11/h1-3,6-10H,4-5H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDOFLGWQWAADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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